Spirosolanes and derivatives
Spirosolanes are a class of cyclic hydrocarbons characterized by a unique spiro-fused ring system, which confers them with distinctive chemical properties. These compounds exhibit significant potential in various applications due to their structural complexity and stereochemical diversity. Spirosolanes have been reported for use as precursors in organic synthesis, owing to the ease with which they can be transformed into valuable intermediates through functionalization reactions such as alkylation, acylation, and reduction. Additionally, certain spirosolane derivatives possess pharmacological activities, particularly in the fields of neuroprotection and anti-inflammatory treatments. Their unique architecture also lends them potential utility in material science, where they may serve as building blocks for developing advanced polymers with tailored mechanical properties.
These compounds are typically synthesized via ring-closing metathesis or other cyclization reactions from readily available starting materials like alkenes or alkynes. The resulting spirosolanes can then be further functionalized to generate a wide range of derivatives, each potentially offering unique chemical and biological functionalities depending on the specific substituents introduced during synthesis.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
(22R, 25R)-spirosol-5-ene-3beta,12beta-diol | 74131-93-4 | C27H43NO3 |
![]() |
12beta-hydroxy-(25S)-22betaN-spirosol-4-en-3-one | 1366499-97-9 | C27H41NO3 |
![]() |
Spirosolane-3,23,27-triol; (3β,5α,22R,23R,25S)-form | 854381-39-8 | C27H45NO4 |
![]() |
Spirosol-5-en-3-amine; (3α,22R,25R)-form | 173074-72-1 | C27H44N2O |
![]() |
Spirosol-5-en-3-amine; (3β,22S,25S)-form | 182689-76-5 | C27H44N2O |
![]() |
Spirosol-5-ene-1,3-diol; (1β,3β,22R,25S)-form | 1698010-02-4 | C27H43NO3 |
![]() |
Spirosol-5-ene-3,15-diol; (3β,15α,22R,25R)-form | 10009-88-8 | C27H43NO3 |
![]() |
solasodine | 126-17-0 | C27H43NO2 |
![]() |
Spirosol-5-ene-3,27-diol,(3b,22a,25R)- | 103239-11-8 | C27H43NO3 |
![]() |
Tomatidine hydrochloride | 6192-62-7 | C27H46ClNO2 |
Related Literature
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Recommended suppliers
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
上海帛亦医药科技有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products